Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid

Description

Molecular Architecture and Stereochemical Configuration

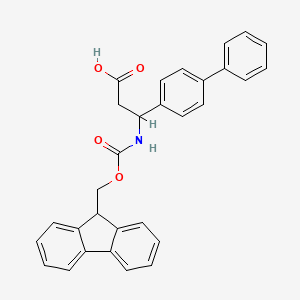

The molecular structure of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid exhibits remarkable complexity through its integration of multiple functional components within a single molecular framework. The compound presents a molecular formula of C₃₀H₂₅NO₄ with a molecular weight of 463.5 grams per mole, establishing it as a substantial organic molecule with significant structural diversity. The architecture centers around a three-carbon propanoic acid backbone, where the central carbon atom bears both an amino group and a biphenyl substituent, creating a β-amino acid configuration that distinguishes it from conventional α-amino acids.

The stereochemical designation (R,S) indicates the compound exists as a racemic mixture containing both enantiomeric forms at the chiral center located at the third carbon position. This chiral center results from the tetrahedral arrangement around the carbon atom that simultaneously bonds to the amino group, the biphenyl system, the methylene bridge to the carboxyl group, and a hydrogen atom. The presence of both enantiomers in equal proportions creates unique considerations for biological activity and synthetic applications, as each enantiomer may exhibit distinct interactions with chiral biological systems.

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) protecting group represents a crucial structural element that significantly influences the compound's chemical behavior and synthetic utility. This protecting group consists of a fluorene ring system connected through a methylene bridge to a carbamate linkage with the amino group. The fluorene component provides substantial steric bulk and aromatic character, while the carbamate functionality offers chemical stability under specific conditions and selective removal capabilities under appropriate deprotection protocols.

| Structural Component | Chemical Formula | Molecular Weight (g/mol) | Key Features |

|---|---|---|---|

| Complete Molecule | C₃₀H₂₅NO₄ | 463.5 | Racemic mixture, β-amino acid |

| Biphenyl Moiety | C₁₂H₉ | 153.2 | Extended conjugation, conformational flexibility |

| Fmoc Group | C₁₅H₁₁O₂ | 223.3 | Protective functionality, aromatic character |

| Propanoic Backbone | C₃H₅O₂ | 73.1 | Carboxylic acid terminus, chiral center |

The biphenyl aromatic system contributes significantly to the molecular architecture through its extended π-conjugation and conformational characteristics. This biphenyl unit consists of two phenyl rings connected through a single carbon-carbon bond, allowing rotational freedom that influences the overall molecular shape and interactions. The positioning of the biphenyl group at the β-carbon creates an unusual amino acid structure that deviates substantially from natural amino acid configurations, providing unique structural properties for specialized applications.

Propriétés

IUPAC Name |

3-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-phenylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H25NO4/c32-29(33)18-28(22-16-14-21(15-17-22)20-8-2-1-3-9-20)31-30(34)35-19-27-25-12-6-4-10-23(25)24-11-5-7-13-26(24)27/h1-17,27-28H,18-19H2,(H,31,34)(H,32,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYWNXMITXNNRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C(CC(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H25NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10373272 | |

| Record name | Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

269078-79-7 | |

| Record name | β-[[(9H-Fluoren-9-ylmethoxy)carbonyl]amino][1,1′-biphenyl]-4-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=269078-79-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10373272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Stage 1: Synthesis of Biphenyl Intermediate

- A biphenyl derivative is synthesized through a coupling reaction between phenylboronic acid and halobenzene using palladium-catalyzed Suzuki coupling.

- Reaction conditions:

- Catalyst: Palladium(0)

- Solvent: Tetrahydrofuran (THF)

- Base: Potassium carbonate

- Temperature: 80–100°C

Stage 2: Amino Acid Formation

- The biphenyl intermediate undergoes alkylation with acrylonitrile followed by hydrolysis to introduce the carboxylic acid group.

- Reaction conditions:

- Solvent: Dimethylformamide (DMF)

- Reagent: Sodium hydroxide

- Temperature: Room temperature

Stage 3: Fmoc Protection

- The amino group is protected using Fmoc-chloride in the presence of a base such as triethylamine.

- Reaction conditions:

- Solvent: Dichloromethane (DCM)

- Temperature: 0–5°C

Purification Techniques

After synthesis, purification steps are essential to achieve high purity levels (>98%). Common methods include:

- Crystallization : Used to purify the final product based on solubility differences in solvents like ethanol or ethyl acetate.

- Column Chromatography : Silica gel chromatography is employed to separate impurities.

- High-Performance Liquid Chromatography (HPLC) : Ensures precise separation and analysis of enantiomers.

Analysis of Final Product

The quality and structure of this compound are verified using analytical techniques:

Challenges in Synthesis

- Chiral Resolution : Separating R and S enantiomers can be complex but may be necessary depending on application specificity.

- Fmoc Deprotection : While Fmoc is stable under mild conditions, it requires careful handling during deprotection steps in SPPS.

Data Table Summary

| Step | Reagents/Catalysts | Conditions | Outcome |

|---|---|---|---|

| Biphenyl Intermediate | Phenylboronic acid, halobenzene, Pd(0) | THF, $$80{-}100^\circ \text{C}$$ | Biphenyl derivative formation |

| Amino Acid Formation | Acrylonitrile, NaOH | DMF, Room temperature | Introduction of carboxylic acid |

| Fmoc Protection | Fmoc-chloride, triethylamine | DCM, $$0{-}5^\circ \text{C}$$ | Protected amino group |

Analyse Des Réactions Chimiques

Types of Reactions: Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid undergoes several types of reactions, including:

Common Reagents and Conditions:

Deprotection: Piperidine in DMF.

Coupling: DCC or HBTU in DMF.

Major Products Formed:

Deprotection: The free amino acid.

Coupling: Peptides with the desired sequence.

Applications De Recherche Scientifique

Peptide Synthesis

Overview

Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is primarily utilized in solid-phase peptide synthesis (SPPS). The Fmoc group allows for selective deprotection of the amino group, facilitating the stepwise assembly of peptides. This method enables the synthesis of complex peptides with high purity and yield.

Key Features of Fmoc Chemistry

- Selective Protection: The Fmoc group protects the amino functionality during coupling reactions.

- Efficiency: The process allows for the removal of reaction by-products after each coupling step, enhancing overall efficiency.

- Versatility: It supports the synthesis of peptides with diverse sequences and structures, including those with significant biological activity .

Drug Development

Role in Pharmaceutical Research

this compound plays a crucial role in designing peptide-based drugs. Its incorporation into peptide sequences can enhance bioactivity and specificity toward target receptors. Research has shown that peptides synthesized with this compound can act as enzyme inhibitors, receptor agonists, or antagonists.

Case Study: Antiproliferative Activity

In a study involving grafted peptides designed to inhibit protein-protein interactions in cancer cells, derivatives of this compound demonstrated significant antiproliferative activity against HER2-positive non-small cell lung cancer (NSCLC) cell lines . The compound's structure contributed to its effectiveness in inhibiting tumor growth by disrupting critical signaling pathways.

Bioconjugation

Importance in Bioconjugation Techniques

This compound is valuable in bioconjugation processes, where biomolecules are attached to surfaces or other molecules. This application is essential for developing targeted drug delivery systems and diagnostic tools. By utilizing this compound, researchers can improve the efficacy and specificity of therapeutic agents.

Research in Neuroscience

Application in Neuroactive Peptides

The unique structural properties of this compound make it beneficial for studying neuroactive peptides. Its derivatives are being investigated for their potential roles in treating neurological disorders. For instance, compounds similar to this amino acid have shown promise in reducing oxidative stress, which is linked to neurodegenerative diseases.

Mécanisme D'action

The mechanism of action of Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid primarily involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amino group during the coupling reactions, preventing unwanted side reactions . Upon deprotection, the free amino group can participate in further reactions to form peptide bonds .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogues

The following table summarizes key structural analogues and their distinguishing features:

Structural and Functional Analysis

- Hydrophobicity and Aromatic Interactions: The biphenyl group in this compound provides exceptional hydrophobicity compared to mono-substituted phenyl analogues (e.g., 3-pyridyl or 2-fluorophenyl). This property is critical for stabilizing peptide tertiary structures or enhancing binding to hydrophobic targets like lipid membranes . In contrast, the 3-pyridyl variant () introduces polarity, enabling applications in aqueous environments or metal coordination .

Reactivity and Stability :

Nitrophenyl derivatives (e.g., 2-nitrophenyl in ) exhibit photolability, enabling UV-mediated peptide release in dynamic systems like T-cell receptor studies . However, nitro groups may reduce synthetic efficiency due to light sensitivity, requiring dark reaction conditions . Fluorinated derivatives (e.g., 2-fluorophenyl in ) balance electronegativity and stability, improving peptide half-life in vivo .- Stereochemical Considerations: Racemic (R,S) mixtures offer synthetic versatility, while enantiopure forms (e.g., Fmoc-(R)-3-amino-3-(3-trifluoromethylphenyl)-propionic acid in ) are essential for chiral specificity in enzyme inhibitors or receptor agonists . Hydroxyl-containing variants () introduce additional stereocenters, expanding utility in natural product mimetics .

Activité Biologique

Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid is a significant compound in peptide synthesis and biological research due to its unique structural features and biological activities. This article explores its biological activity, synthesis, and applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound is an amino acid derivative characterized by the presence of a biphenyl group, which enhances its hydrophobic properties. The Fmoc (9-fluorenylmethyloxycarbonyl) group serves as a protective group during peptide synthesis, allowing for selective reactions.

Biological Activity

The biological activity of this compound has been investigated in various contexts:

- Antiproliferative Effects : Studies have shown that peptidomimetics incorporating this compound exhibit significant antiproliferative activity against cancer cell lines, particularly those overexpressing HER2. For instance, compounds derived from this amino acid can inhibit protein-protein interactions (PPIs) critical for cancer cell signaling pathways .

- Mechanism of Action : The mechanism involves binding to specific protein targets, disrupting their functions. For example, it has been shown to inhibit the phosphorylation of HER2, a key receptor involved in tumor growth and survival .

Research Findings

Several studies have highlighted the effectiveness of this compound in various applications:

- Peptide Synthesis : The compound is utilized in solid-phase peptide synthesis (SPPS), where it contributes to the formation of stable peptide bonds while maintaining the integrity of the peptide chain during synthesis .

- Self-Assembly Properties : Due to its hydrophobic and aromatic characteristics, Fmoc-modified peptides can self-assemble into nanostructures, which are promising for drug delivery systems and tissue engineering applications .

- Inhibition of Protein Interactions : Research indicates that this compound can effectively inhibit interactions between growth factor receptors, which is crucial for developing targeted cancer therapies .

Data Table: Biological Activity Overview

| Activity Type | Effect | Cell Lines Tested | Concentration Range |

|---|---|---|---|

| Antiproliferative | Inhibition of cell proliferation | SKBR-3 (HER2+) | 0.001 - 100 µM |

| Protein-Protein Interaction | Inhibition of HER2-HER3 interaction | Various cancer cell lines | Lower micromolar range |

| Self-Assembly | Formation of nanostructures | In vitro models | N/A |

Case Studies

- Study on HER2 Inhibition : A study evaluated the effects of peptidomimetics containing this compound on HER2-overexpressing breast cancer cells. Results indicated that these compounds significantly reduced cell viability and inhibited HER2 signaling pathways through PPI disruption .

- Self-Assembly Investigation : Research demonstrated that Fmoc-modified peptides could form stable hydrogels under physiological conditions, suggesting potential applications in drug delivery and regenerative medicine .

Q & A

Q. How is Fmoc-(R,S)-3-amino-3-(biphenyl)propionic acid typically incorporated into solid-phase peptide synthesis (SPPS) protocols?

- Methodological Answer : In SPPS, the compound is coupled after Fmoc deprotection using piperidine (20% in DMF). Activation with HATU (4 eq.) and DIPEA (8 eq.) in DMF is recommended for efficient coupling. Due to potential light sensitivity (common in aromatic derivatives), reactions should be shielded from ambient light. Post-coupling, thorough washing with DMF and DCM ensures removal of unreacted reagents. Crude peptides are cleaved from resin using TFA-based cocktails and purified via reverse-phase HPLC .

Q. What analytical techniques are recommended for characterizing the purity and structure of this compound?

- Methodological Answer : Purity is assessed via HPLC (C18 column, gradient: 5–95% acetonitrile/water + 0.1% TFA). Structural confirmation employs:

- ESI-MS for molecular weight verification.

- NMR (1H, 13C) to resolve stereochemistry and biphenyl proton environments (e.g., aromatic protons at δ 7.2–7.6 ppm).

- FTIR to confirm Fmoc carbonyl stretches (~1700 cm⁻¹) and carboxylic acid groups .

Advanced Research Questions

Q. How can researchers mitigate racemization of this compound during peptide synthesis?

- Methodological Answer : Racemization is minimized by:

Q. What strategies optimize the coupling efficiency of this compound in sterically hindered environments?

- Methodological Answer : Steric hindrance from the biphenyl group requires:

Q. How can this compound be utilized in the synthesis of heterocyclic scaffolds for drug discovery?

- Methodological Answer : The compound serves as a precursor for dihydroquinazoline-2(1H)-one derivatives:

Q. What considerations are necessary when designing enzymatic ligation protocols involving this compound?

- Methodological Answer : Enzymatic incorporation requires:

- Substrate compatibility : Verify enzyme specificity for β-amino acids (e.g., SgcC monooxygenase for β-tyrosine analogs).

- Deprotection post-ligation : Use TCEP/HCl to cleave Fmoc without damaging the peptide backbone.

- Aqueous compatibility : Optimize buffer conditions (pH 7–8, 25°C) to maintain enzyme activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.